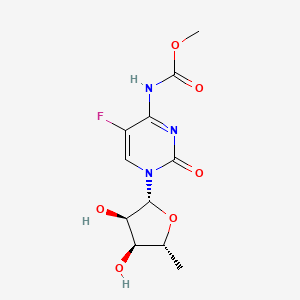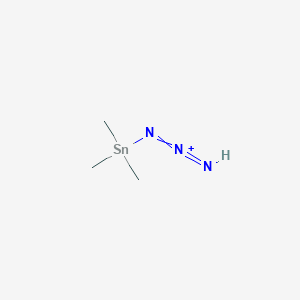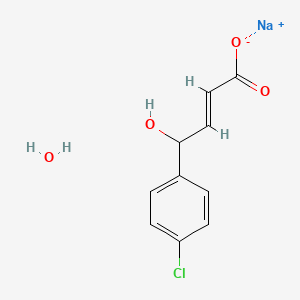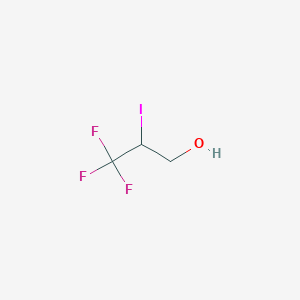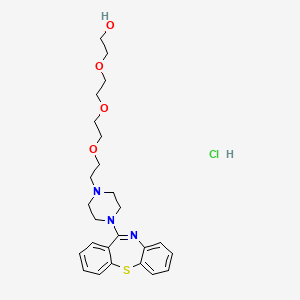![molecular formula C40H44FeP2 B12063057 (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)
(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is a chiral organophosphine ligand. These types of compounds are often used in asymmetric synthesis and catalysis due to their ability to induce chirality in the products. The presence of both ferrocenyl and naphthyl groups in the structure suggests that this compound could have unique electronic and steric properties, making it valuable in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine typically involves the following steps:
Formation of the ferrocenyl ethylphosphine backbone: This can be achieved by reacting ferrocene with an appropriate phosphine reagent under controlled conditions.
Introduction of the naphthyl groups: The di(1-naphthyl)phosphino moiety can be introduced through a substitution reaction, where the naphthyl groups are attached to the phosphorus atom.
Chiral resolution: The final step involves resolving the racemic mixture to obtain the desired enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated chromatography systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic processes.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
While not commonly used in biological applications, organophosphine ligands can be explored for their potential in drug development and molecular biology due to their ability to interact with metal ions and proteins.
Medicine
In medicine, the compound could be investigated for its potential use in developing new pharmaceuticals, particularly those requiring chiral synthesis.
Industry
Industrially, this compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where asymmetric synthesis is crucial.
作用機序
The mechanism by which ®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other.
類似化合物との比較
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral ligand used in hydrogenation reactions.
Josiphos (1-[(2S,5R)-2,5-Diphenylphospholano]ferrocene): A chiral ligand used in various catalytic processes.
Uniqueness
®-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine is unique due to the presence of both ferrocenyl and naphthyl groups, which provide distinct electronic and steric properties. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well.
特性
分子式 |
C40H44FeP2 |
|---|---|
分子量 |
642.6 g/mol |
InChI |
InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/t25-;;/m1../s1 |
InChIキー |
ZXFGVYYAQJHRID-KHZPMNTOSA-N |
異性体SMILES |
C[C@H]([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
正規SMILES |
CC([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)

